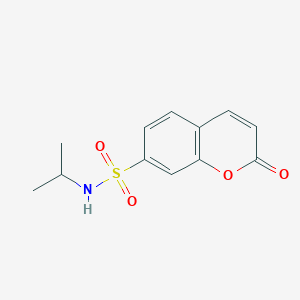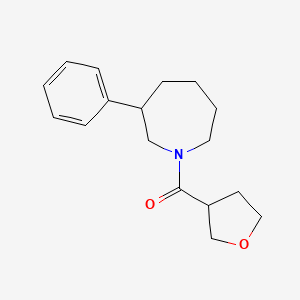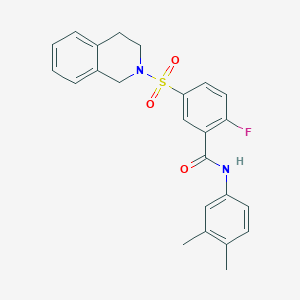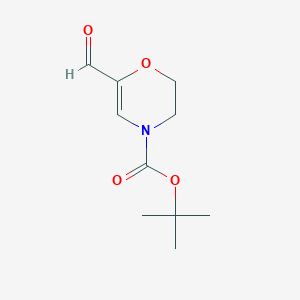![molecular formula C21H20N6O2S B2971338 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 941911-90-6](/img/structure/B2971338.png)
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction may involve nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety .Scientific Research Applications
Synthesis and Structural Analysis
Triazolopyrimidines and related heterocycles are synthesized through various chemical reactions, often involving cyclization and nucleophilic substitution processes. For example, Lashmanova et al. (2019) discussed the rearrangement of thiazolopyrimidines into triazolopyrimidines, a process indicative of the versatile synthetic pathways available for generating complex structures within this chemical family (Lashmanova et al., 2019).
Potential Antimicrobial and Anticancer Applications
Compounds with triazolopyrimidine structures have been evaluated for their potential antimicrobial and anticancer properties. For instance, new thienopyridine-fused triazolopyrimidinones demonstrated potent inhibitory activities against specific bacterial strains, highlighting their potential as novel antimicrobial agents (Sanad et al., 2021). Additionally, synthesis and evaluation of thienotriazolopyrimidine derivatives revealed some compounds exhibited significant antitumor activity, suggesting their potential use in cancer research (Hafez & El-Gazzar, 2017).
Chemical Modifications for Enhancing Biological Activity
Modifications to the triazolopyrimidine scaffold, such as the replacement of acetamide groups with alkylurea, have been explored to enhance biological activity and reduce toxicity. Wang et al. (2015) synthesized a series of derivatives with modified groups, showing potent PI3K inhibitory activity and reduced acute oral toxicity, highlighting the importance of chemical modifications in optimizing therapeutic profiles (Wang et al., 2015).
Computational Studies for Understanding Regioselectivity
Regioselective synthesis of fused heterocycles, including triazolopyrimidines, has been supported by computational studies. Salem et al. (2015) utilized ab initio quantum chemical calculations to understand the cyclocondensation reactions' regioselectivity, emphasizing the role of computational chemistry in guiding synthetic strategies (Salem et al., 2015).
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown potential in anti-gastric cancer effects . This suggests that “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” and similar compounds could be further explored for their potential in cancer treatment.
Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, through a terminal free amine group . This interaction is crucial for USP28 inhibition . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s photothermal conversion ability suggests that it may have good bioavailability .
Result of Action
The compound’s interaction with USP28 results in the inhibition of this enzyme . This can lead to the suppression of various malignancies, as USP28 is closely associated with the occurrence and development of various cancers .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photothermal conversion ability suggests that light could potentially influence its action . .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-17-9-5-8-16(12-17)27-20-19(25-26-27)21(24-14-23-20)30-13-18(28)22-11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDOHAANIUMSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)
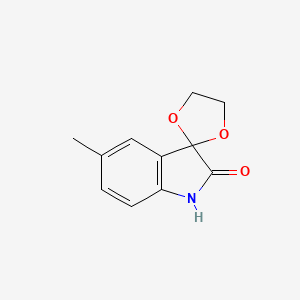
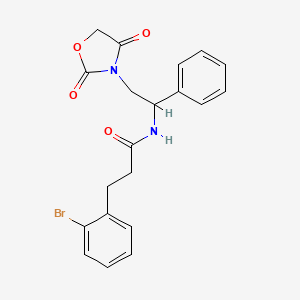
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea](/img/structure/B2971263.png)
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2971265.png)
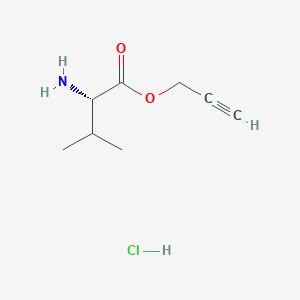

![N-1,3-benzodioxol-5-yl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971269.png)
